![molecular formula C13H19NO3 B14622487 2-[(Propan-2-yl)oxy]phenyl propylcarbamate CAS No. 60309-52-6](/img/structure/B14622487.png)
2-[(Propan-2-yl)oxy]phenyl propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Propan-2-yl)oxy]phenyl propylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a propyl group and an isopropyl ether group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl propylcarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with propyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a carbamate linkage between the phenol and the isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced carbamate derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(Propan-2-yl)oxy]phenyl propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl propylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmission or metabolic pathways. The compound’s effects are mediated through the formation of stable carbamate-enzyme complexes, which inhibit the normal function of the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-[(Propan-2-yl)oxy]phenyl methylcarbamate: Similar structure but with a methyl group instead of a propyl group.
2-[(Propan-2-yl)oxy]phenyl ethylcarbamate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2-[(Propan-2-yl)oxy]phenyl propylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Properties
CAS No. |
60309-52-6 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) N-propylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-4-9-14-13(15)17-12-8-6-5-7-11(12)16-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
PNGNFUHNCVOEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC=C1OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


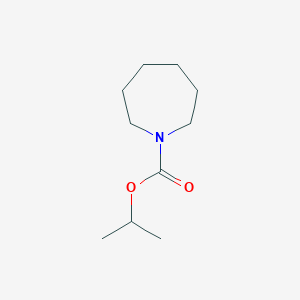
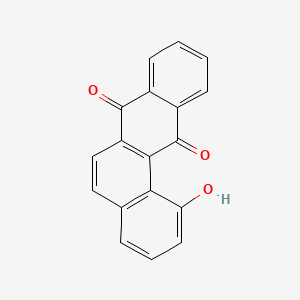

![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)

methanone](/img/structure/B14622427.png)
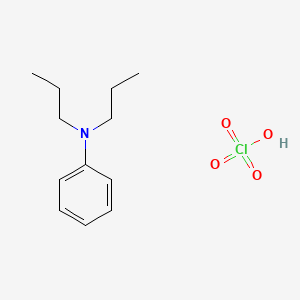
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
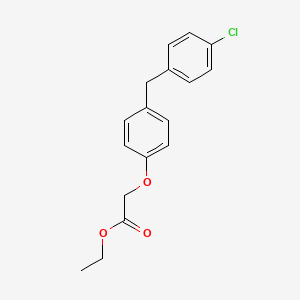
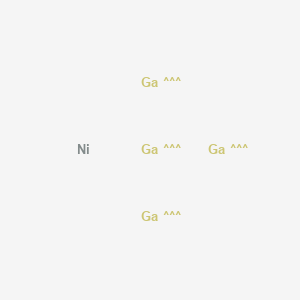
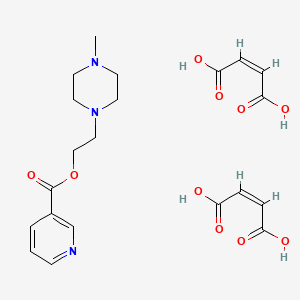
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
